1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Description
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a thiadiazole ring, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-7-13-14-11(17-7)16-6-10(15)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRCOYYVOFYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329173 | |
| Record name | 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307343-39-1 | |
| Record name | 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-[(1,3,4-thiadiazol-2-yl)sulfanyl]ethanone: Lacks the methyl group on the thiadiazole ring, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]ethanone: Contains an oxygen atom instead of a sulfur atom, which can influence its chemical properties and interactions with biological targets.
Biological Activity
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN3OS
- Molecular Weight : 267.73 g/mol
- LogP : 5.89
- Polar Surface Area : 81 Ų
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 50 |
| Thiadiazole Derivative B | S. aureus | 25 |
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Activity
Recent research has indicated that thiadiazole-based compounds possess anticancer properties. A study demonstrated that derivatives similar to this compound were effective in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that the presence of the chlorophenyl group significantly enhances antibacterial activity compared to other substituents.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was tested for its ability to reduce inflammation in murine models. The results showed a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What is the synthetic methodology for preparing 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone?
The compound is synthesized via nucleophilic substitution using 2,5-dimethyl-1,3,4-thiadiazole , ethyl 4-chlorobenzoate , and sodium hydride in a solvent-free or dry solvent system. The reaction proceeds through deprotonation of the thiadiazole’s sulfanyl group by NaH, followed by alkylation with the α-bromo intermediate derived from ethyl 4-chlorobenzoate. Crystallization from ethanol yields the keto form exclusively in the solid state, confirmed by X-ray diffraction .
Basic: How is the molecular structure of this compound validated experimentally?
1H/13C NMR spectroscopy and single-crystal X-ray diffraction (SC-XRD) are primary methods. NMR (CDCl₃) identifies dynamic keto-enol tautomerism in solution, while SC-XRD (using SHELX software ) confirms the keto form in the solid state. Key structural features include planar conformation (r.m.s. deviation = 0.042 Å for non-H atoms) and layer-type stacking with alternating polar (Cl, C=O, thiadiazole) and non-polar (phenyl) regions .
Advanced: How can researchers resolve contradictions between solution and solid-state structural data (e.g., tautomerism)?
In solution (CDCl₃), NMR reveals equilibrium between keto and enol tautomers, evidenced by split signals for methyl and sulfanyl groups. In contrast, SC-XRD shows exclusive keto stabilization due to intermolecular hydrogen bonding and lattice energy minimization. To resolve discrepancies:
- Perform variable-temperature NMR to track tautomeric shifts.
- Use DFT calculations to compare relative stability of tautomers.
- Validate with FT-IR to identify carbonyl (C=O) or enolic (O-H) stretches .
Advanced: What strategies optimize this compound’s use in synthesizing bioactive heterocycles?
The compound serves as a key intermediate in Friedlander annulation for quinoline derivatives. For example, reacting it with 2-aminobenzophenone in the presence of YbCl₃ catalyst yields 3-heteroarylthioquinolines with anti-tuberculosis activity (IC₅₀ < 1 µg/mL against M. tuberculosis H37Rv). Optimize yields (>80%) by:
- Controlling reaction temperature (80–100°C).
- Using microwave irradiation to reduce reaction time (30 sec vs. 7 h conventional reflux) .
Advanced: How does crystallographic analysis inform its supramolecular packing and stability?
SC-XRD reveals layer-type stacking along the a-axis:
- Polar layers : Chlorine atoms and thiadiazole rings form dipole-dipole interactions.
- Non-polar layers : Phenyl groups engage in van der Waals interactions.
This packing enhances thermal stability (m.p. 436–437 K) and reduces solubility in non-polar solvents. Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., H···Cl, C=O···S) .
Basic: What analytical techniques characterize its purity and stability under storage?
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the sulfanyl group).
- TGA/DSC : Assess thermal decomposition profiles (onset ~200°C).
- FT-IR : Track carbonyl peak (C=O at ~1680 cm⁻¹) for keto form consistency .
Advanced: How is this compound applied in medicinal chemistry beyond antimicrobial studies?
Derivatives exhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition (IC₅₀ < 100 nM), relevant for metabolic disorders. Modify the thiadiazole ring with adamantyl groups (e.g., 1-(adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone ) to enhance lipophilicity and blood-brain barrier penetration. Validate via:
- Molecular docking (PDB: 4K1L).
- In vitro assays using recombinant 11β-HSD1 .
Basic: What safety precautions are recommended during handling?
- Use gloves and goggles due to potential skin/eye irritation from chlorophenyl groups.
- Avoid inhalation; conduct reactions in a fume hood .
- Store in airtight containers at 4°C to prevent hydrolysis of the sulfanyl bond .
Advanced: How do substituent variations impact biological activity?
Replacing the 5-methyl group on the thiadiazole with 4-chlorophenyl (as in 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone ) increases antimycobacterial activity (MIC reduced by 50%). Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (Cl, NO₂) enhance target binding.
- Bulkier substituents reduce solubility but improve membrane permeability .
Advanced: What computational methods predict its reactivity in nucleophilic environments?
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (~4.5 eV) to identify nucleophilic attack sites (e.g., carbonyl carbon).
- Molecular Electrostatic Potential (MEP) maps : Highlight electrophilic regions (C=O, thiadiazole S atoms).
- Validate with kinetic studies (pseudo-first-order rate constants) in nucleophilic solvents (e.g., DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
